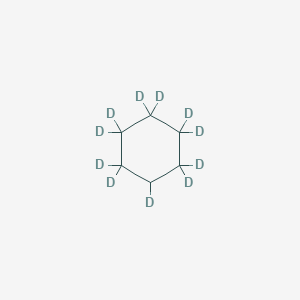

Cyclohexane-d11

概要

説明

Cyclohexane-d11 is a deuterated form of cyclohexane, where eleven hydrogen atoms are replaced by deuterium atoms. This isotopically labeled compound is represented by the molecular formula C6D11H and has a molecular weight of 95.23 g/mol . This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which allow for precise analysis of molecular structures and dynamics .

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexane-d11 is typically synthesized through the catalytic exchange of cyclohexane with deuterium gas. The process involves the use of a deuterium source, such as deuterium oxide (D2O), and a catalyst, often platinum or palladium, under high temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the deuteration of cyclohexane using deuterium gas in the presence of a metal catalyst. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation to achieve the desired isotopic purity .

化学反応の分析

Types of Reactions: Cyclohexane-d11 undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), and acids (sulfuric acid, hydrochloric acid).

Major Products:

Oxidation: Cyclohexanone-d10, cyclohexanol-d10.

Reduction: Deuterated cyclohexane derivatives.

Substitution: Various deuterated cyclohexane compounds with different functional groups.

科学的研究の応用

Chemistry

Reaction Mechanism Studies:

Cyclohexane-d11 is extensively used to trace reaction pathways in organic chemistry. The kinetic isotope effect resulting from deuteration allows researchers to study reaction rates and mechanisms more accurately.

Data Table: Reaction Pathway Tracing

| Reaction Type | Observed Effect | Reference |

|---|---|---|

| Nucleophilic Substitution | Slower reaction rates observed | |

| Elimination Reactions | Altered regioselectivity |

Biology

Metabolic Studies:

Due to its deuterium labeling, this compound serves as an excellent tracer for studying metabolic pathways in biological systems. It enables researchers to track the fate of compounds within organisms.

Case Study: Metabolic Pathway Tracing

In a study involving rodents, this compound was administered, and its metabolites were analyzed using mass spectrometry. The results provided insights into metabolic rates and pathways affected by deuteration, demonstrating its utility in understanding biological processes.

Medicine

Pharmacokinetic Studies:

this compound is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The altered metabolic profiles observed with deuterated compounds can lead to improved drug formulations.

Data Table: Pharmacokinetic Analysis

| Parameter | Non-Deuterated Compound | This compound |

|---|---|---|

| Absorption Rate | Higher | Lower |

| Metabolic Stability | Standard | Enhanced |

| Excretion Half-Life | Shorter | Prolonged |

Comparison with Non-Deuterated Compounds

This compound exhibits distinct properties compared to its non-deuterated counterpart:

| Property | This compound | Cyclohexane |

|---|---|---|

| Reactivity | Higher due to deuteration | Lower reactivity |

| Kinetic Isotope Effect | Present | Absent |

| Metabolic Tracing Capability | Excellent | Limited |

作用機序

Cyclohexane-d11 exerts its effects primarily through its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and relaxation times in NMR spectroscopy, allowing for detailed analysis of molecular conformations and interactions . The deuterium atoms also influence the chemical reactivity and stability of the compound, making it a valuable tool in various chemical and biochemical studies .

類似化合物との比較

Cyclohexane-d11 is unique due to its high deuterium content, which distinguishes it from other deuterated compounds. Similar compounds include:

Cyclohexane-d12: Fully deuterated cyclohexane with twelve deuterium atoms.

Cyclohexane-d10: Cyclohexane with ten deuterium atoms.

Cyclohexane-d9: Cyclohexane with nine deuterium atoms.

Compared to these compounds, this compound offers a balance between isotopic labeling and chemical stability, making it particularly useful in NMR spectroscopy and other analytical applications .

生物活性

Cyclohexane-d11, a deuterated form of cyclohexane, has garnered attention in various fields of research due to its unique isotopic labeling. This article delves into the biological activity of this compound, exploring its properties, applications in pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, which alters its physical and chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 99.19 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 99.19 g/mol |

| Density | 0.855 g/mL at 25 °C |

| Boiling Point | 101 °C (lit.) |

| Melting Point | -126 °C (lit.) |

The presence of deuterium can influence the compound's metabolic pathways and pharmacokinetic behavior, making it a valuable tool in drug development and biological studies.

Pharmacokinetics

The incorporation of deuterium in drug molecules has been shown to impact their pharmacokinetic profiles. Research indicates that deuteration can lead to:

- Altered Metabolism : Deuterated compounds often exhibit slower metabolic rates due to the kinetic isotope effect, which can enhance their stability and bioavailability .

- Improved Drug Efficacy : Studies have demonstrated that deuterated analogs can show improved therapeutic effects compared to their non-deuterated counterparts. For instance, the substitution can reduce the formation of toxic metabolites .

A notable study by Russak et al. (2019) highlighted the effects of deuterium substitution on the pharmacokinetics of pharmaceuticals, suggesting that such modifications could lead to significant improvements in drug performance .

Case Studies

-

Relaxation Dispersion NMR Spectroscopy :

Research utilizing relaxation dispersion NMR spectroscopy has provided insights into the conformational dynamics of this compound. The study revealed that the spin-echo method could measure exchange rates over a wide range, indicating that this compound undergoes conformational isomerization at rates between and . This finding underscores the compound's potential applications in studying molecular dynamics. -

Drug Development :

In drug development contexts, this compound has been used as a tracer to study metabolic pathways and drug interactions. Its isotopic labeling allows researchers to track the compound's fate within biological systems, providing valuable data on absorption, distribution, metabolism, and excretion (ADME) profiles.

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-WTVBDOPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。